3,6-Dimethoxy-2-methylnaphthalene
Description
3,6-Dimethoxy-2-methylnaphthalene is a naphthalene derivative substituted with methoxy (-OCH₃) groups at positions 3 and 6 and a methyl (-CH₃) group at position 2. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol.
Properties
CAS No. |
105372-30-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3,6-dimethoxy-2-methylnaphthalene |
InChI |
InChI=1S/C13H14O2/c1-9-6-10-4-5-12(14-2)7-11(10)8-13(9)15-3/h4-8H,1-3H3 |
InChI Key |
QCRTZKGEKPGVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)C=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-methylnaphthalene typically involves the Friedel-Crafts acylation process. One common method starts with 1,4-dimethoxy-2-methyl-naphthalene and involves the following steps:
Halogen/Metal Exchange: This step involves the exchange of a halogen atom with a metal, often using reagents like n-butyllithium.
Addition of Benzoic Chloride: The metalated intermediate is then reacted with benzoic chloride to form the desired product.
Oxidative Demethylation: The final step involves oxidative demethylation using cerium ammonium nitrate (CAN) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and oxone.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthalenes, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
3,6-Dimethoxy-2-methylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-methylnaphthalene involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This redox activity is mediated by enzymes such as NAD(P)H:quinone oxidoreductase, which play a role in the compound’s biological effects .
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
Key structural analogs and their properties are summarized below:
*Calculated based on molecular formula.
Key Observations :
Crystallographic and Conformational Differences
- This compound: describes a related compound, (3,6-Dimethoxynaphthalen-2-yl)-(naphthalen-2-yl)methanone, where the dihedral angle between naphthalene rings is 78.02°, indicating significant non-coplanarity. This twist reduces conjugation and may stabilize the molecule against oxidation .
- 2,6-Dimethoxynaphthalene : Symmetric substitution likely results in a planar structure, favoring π-π stacking in crystals, which is critical for materials science applications .
Reactivity of Analogs
- 2-Methoxy-6-vinylnaphthalene : The vinyl group enables polymerization or Diels-Alder reactions, useful in polymer chemistry .
- 2-Acetyl-6-methoxynaphthalene : The acetyl group facilitates nucleophilic additions, making it a key intermediate in synthesizing anti-inflammatory drugs like naproxen .
Toxicological and Environmental Considerations
While direct data for this compound are lacking, insights can be drawn from methyl- and methoxy-substituted naphthalenes:
- Methylnaphthalenes : 1- and 2-Methylnaphthalenes exhibit hepatotoxic and respiratory effects in mammals, with 2-Methylnaphthalene being more toxic due to metabolic activation .
- Methoxy Substitution : Methoxy groups generally reduce acute toxicity compared to methyl groups by altering metabolic pathways. For example, 2,6-Dimethoxynaphthalene is less volatile, reducing inhalation risks .
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